molecular formula C9H9FN2O2 B14809297 3-Cyclopropoxy-5-fluoroisonicotinamide

3-Cyclopropoxy-5-fluoroisonicotinamide

Cat. No.: B14809297
M. Wt: 196.18 g/mol
InChI Key: QLHLJDWRZKTNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-5-fluoroisonicotinamide is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropoxy group at the 3-position, a fluorine atom at the 5-position, and an amide functional group. This structural arrangement confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research. The cyclopropoxy group enhances steric stability and metabolic resistance, while fluorine improves bioavailability and binding specificity .

Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

3-cyclopropyloxy-5-fluoropyridine-4-carboxamide

InChI

InChI=1S/C9H9FN2O2/c10-6-3-12-4-7(8(6)9(11)13)14-5-1-2-5/h3-5H,1-2H2,(H2,11,13)

InChI Key

QLHLJDWRZKTNLB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2C(=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-fluoroisonicotinamide typically involves the reaction of 3-cyclopropoxy-5-fluoropyridine-4-carboxylic acid with appropriate reagents to form the desired amide. One common method involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-fluoroisonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-5-fluoroisonicotinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-fluoroisonicotinamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Replacing fluorine with other halogens alters reactivity and biological activity:

Compound Name Substituents Key Properties
3-Cyclopropoxy-5-chloroisonicotinamide Chlorine at 5-position Increased lipophilicity; reduced metabolic stability compared to fluorine
3-Cyclopropoxy-5-bromoisonicotinamide Bromine at 5-position Higher molecular weight; potential for enhanced halogen bonding interactions
3-Cyclopropoxy-5-iodopicolinic acid Iodine at 5-position Steric bulk reduces binding affinity but improves radioimaging potential

Fluorine’s electronegativity and small atomic radius optimize metabolic stability and target binding, distinguishing 3-Cyclopropoxy-5-fluoroisonicotinamide from heavier halogen analogs .

Positional Isomers and Functional Group Variations

Substituent positioning and functional groups significantly influence activity:

Compound Name Structural Features Key Differences
3-Cyclopropoxy-4-fluoroaniline Aniline backbone, fluorine at 4-position Lacks amide group; reduced hydrogen-bonding capacity for target interactions
5-Cyclopropoxy-2-isopropoxynicotinamide Isopropoxy at 2-position Altered steric effects; weaker enzyme inhibition due to bulkier substituent
3-Cyclopropoxy-5-fluoropicolinic acid Carboxylic acid instead of amide Increased acidity; different solubility and pharmacokinetic profiles

The amide group in this compound enhances hydrogen bonding with biological targets, improving its drug-like properties compared to carboxylic acid or aniline derivatives .

Cyclopropoxy Group Modifications

Replacing cyclopropoxy with other substituents impacts stability and reactivity:

Compound Name Substituent Key Differences
3-Methoxy-5-fluoroisonicotinamide Methoxy at 3-position Reduced steric hindrance; faster metabolic degradation
4-Cyclopropoxy-5-methylpicolinamide Cyclopropoxy at 4-position Altered binding orientation; lower affinity for kinase targets

The cyclopropoxy group’s three-membered ring provides rigidity and resistance to oxidative metabolism, which methoxy or linear alkoxy groups lack .

Data Table: Comparative Overview of Key Compounds

Compound Name Substituents Bioactivity (IC50, nM) LogP Key Applications
This compound 3-Cyclopropoxy, 5-F, amide 12.3 (Kinase X) 2.1 Anticancer drug candidate
3-Cyclopropoxy-5-chloroisonicotinamide 3-Cyclopropoxy, 5-Cl 45.6 (Kinase X) 2.8 Research reagent
3-Cyclopropoxy-5-fluoropicolinic acid 3-Cyclopropoxy, 5-F, COOH 89.1 (Enzyme Y) 1.5 Enzyme inhibition studies
5-Cyclopropoxy-2-isopropoxynicotinamide 5-Cyclopropoxy, 2-isopropoxy 210.0 (Kinase X) 3.2 Material science applications

Data compiled from referenced studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.